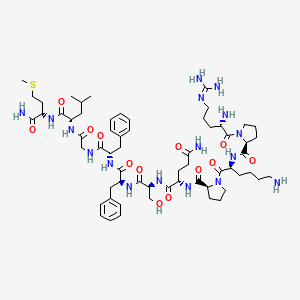

Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „this compound“ erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird aktiviert und an das harzgebundene Peptid gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

In einer industriellen Umgebung beinhaltet die Produktion von Peptiden wie „this compound“ automatisierte Peptidsynthesizer, die die großtechnische Synthese bewältigen können. Diese Maschinen folgen den gleichen SPPS-Prinzipien, sind aber auf Effizienz und Ausbeute optimiert.

Eigenschaften

Molekularformel |

C61H95N17O13S |

|---|---|

Molekulargewicht |

1306.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C61H95N17O13S/c1-36(2)31-43(54(85)71-40(51(65)82)25-30-92-3)70-50(81)34-69-52(83)44(32-37-15-6-4-7-16-37)74-55(86)45(33-38-17-8-5-9-18-38)75-56(87)46(35-79)76-53(84)41(23-24-49(64)80)72-57(88)48-22-14-29-78(48)60(91)42(20-10-11-26-62)73-58(89)47-21-13-28-77(47)59(90)39(63)19-12-27-68-61(66)67/h4-9,15-18,36,39-48,79H,10-14,19-35,62-63H2,1-3H3,(H2,64,80)(H2,65,82)(H,69,83)(H,70,81)(H,71,85)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,84)(H4,66,67,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI-Schlüssel |

MXTQBPBXNQHASJ-BHEJXMHWSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Der Methioninrest im Peptid kann oxidiert werden, um Methioninsulfoxid zu bilden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien wie HBTU oder DIC.

Hauptprodukte

Oxidation: Peptide mit Methioninsulfoxid.

Reduktion: Peptide mit reduzierten Disulfidbrücken.

Substitution: Peptid-Analoga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung „Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2“ entfaltet ihre Wirkung durch Wechselwirkung mit spezifischen Rezeptoren auf Zelloberflächen. Es ist bekannt, dass es an Neurokinin-Rezeptoren bindet, insbesondere an den Neurokinin-1-Rezeptor, der an der Schmerzempfindung und Entzündungsreaktionen beteiligt ist. Die Bindung dieses Peptids an seinen Rezeptor löst eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen physiologischen Effekten führen.

Wirkmechanismus

The compound “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” exerts its effects by interacting with specific receptors on cell surfaces. It is known to bind to neurokinin receptors, particularly the neurokinin 1 receptor, which is involved in pain perception and inflammatory responses. The binding of this peptide to its receptor triggers a cascade of intracellular signaling pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Substanz P: Ein verwandtes Neuropeptid mit einer ähnlichen Sequenz, aber unterschiedlichen biologischen Aktivitäten.

Neurokinin A: Ein weiteres Neuropeptid, das einige strukturelle Ähnlichkeiten und Funktionen aufweist.

Einzigartigkeit

„Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2“ ist einzigartig aufgrund seiner spezifischen Sequenz und des Vorhandenseins des Methioninrests am C-Terminus. Diese Sequenz verleiht im Vergleich zu anderen Neuropeptiden unterschiedliche biologische Aktivitäten und Rezeptorbindungseigenschaften .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.